N,N'-1,3-Phenylenebisstearamide
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Overview
Description
N,N’-1,3-Phenylenebisstearamide: is an organic compound characterized by the presence of two stearamide groups attached to a 1,3-phenylene ring. This compound is known for its applications in various industrial processes, particularly as a lubricant and release agent. It is a white, waxy solid that is relatively stable under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,3-Phenylenebisstearamide typically involves the reaction of 1,3-phenylenediamine with stearic acid. The process can be summarized in the following steps:
Preparation of Reactants: Dissolve 1,3-phenylenediamine in a suitable solvent such as acetone.
Reaction with Stearic Acid: Add stearic acid to the solution and heat the mixture to facilitate the reaction.
Dehydration: Use a dehydrating agent like acetic anhydride to remove water formed during the reaction.
Purification: Filter, wash, and dry the product to obtain pure N,N’-1,3-Phenylenebisstearamide.
Industrial Production Methods: In industrial settings, the production of N,N’-1,3-Phenylenebisstearamide follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,3-Phenylenebisstearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The stearamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N,N’-1,3-Phenylenebisstearamide is used as a crosslinking agent in polymer chemistry. It helps improve the mechanical properties and thermal stability of polymers.
Biology: In biological research, this compound is used as a model molecule to study the interactions between amides and biological macromolecules.
Industry: The compound is widely used as a lubricant and release agent in the manufacturing of plastics and rubber. It helps reduce friction and wear, improving the lifespan and performance of industrial products .
Mechanism of Action
The mechanism by which N,N’-1,3-Phenylenebisstearamide exerts its effects is primarily through its interaction with other molecules. The stearamide groups can form hydrogen bonds with various substrates, enhancing their stability and functionality. In polymer chemistry, it acts as a crosslinking agent, forming covalent bonds between polymer chains and improving their mechanical properties .
Comparison with Similar Compounds
Ethylene bis(stearamide): Similar in structure but with an ethylene linker instead of a phenylene ring.
Stearamidopropyl dimethylamine: Contains a stearamide group but with a different functional group attached.
Uniqueness: N,N’-1,3-Phenylenebisstearamide is unique due to its phenylene ring, which provides rigidity and stability to the molecule. This structural feature makes it particularly effective as a crosslinking agent in polymers, offering superior mechanical properties compared to similar compounds .
Properties
CAS No. |
15430-36-1 |
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Molecular Formula |
C42H76N2O2 |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
N-[3-(octadecanoylamino)phenyl]octadecanamide |
InChI |
InChI=1S/C42H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-41(45)43-39-34-33-35-40(38-39)44-42(46)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38H,3-32,36-37H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
NKQGYGDQAMXRRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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